molecular formula C10H6Cl2N4 B11502374 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11502374
M. Wt: 253.08 g/mol
InChI Key: VTVAZEGPALISLL-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by the presence of a triazole ring fused to a phthalazine ring, with chlorine atoms attached at the 6th and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chlorophthalazine with hydrazine to form the intermediate hydrazone, which is then treated with chloromethylating agents to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction parameters and product specifications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, amines, or thiols in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted triazolophthalazine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
  • 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

Uniqueness

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine is unique due to the presence of the chloromethyl group at the 3rd position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for the formation of various derivatives and enhances its versatility in different applications.

Properties

Molecular Formula

C10H6Cl2N4

Molecular Weight

253.08 g/mol

IUPAC Name

6-chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C10H6Cl2N4/c11-5-8-13-14-10-7-4-2-1-3-6(7)9(12)15-16(8)10/h1-4H,5H2

InChI Key

VTVAZEGPALISLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3N=C2Cl)CCl

Origin of Product

United States

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